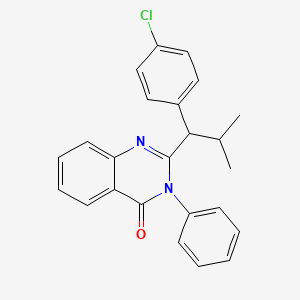![molecular formula C10H16N2O4 B14200852 Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate CAS No. 831218-24-7](/img/structure/B14200852.png)
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxyethylidene group attached to a hydrazinylidene moiety, which is further connected to an oxobutanoate backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate typically involves the reaction of ethyl 3-oxobutanoate with a suitable hydrazine derivative under reflux conditions. For instance, a mixture of ethyl 3-oxobutanoate and the hydrazine derivative in absolute ethanol is heated at reflux temperature for a specific duration, usually around 2 hours . The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to amine derivatives.
Substitution: The ethoxyethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry for potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new drugs with specific biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate involves its interaction with molecular targets through its functional groups. The hydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Ethoxyethylidene)malononitrile: This compound shares the ethoxyethylidene group but differs in its overall structure and reactivity
Ethyl 2-cyano-3-ethoxyacrylate: Another compound with an ethoxy group, used in different chemical contexts.
Uniqueness
Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Propriétés
Numéro CAS |
831218-24-7 |
|---|---|
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
ethyl 3-(1-ethoxyethylidenehydrazinylidene)-2-oxobutanoate |
InChI |
InChI=1S/C10H16N2O4/c1-5-15-8(4)12-11-7(3)9(13)10(14)16-6-2/h5-6H2,1-4H3 |
Clé InChI |
SOGTWQLVEXWUTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=NN=C(C)C(=O)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


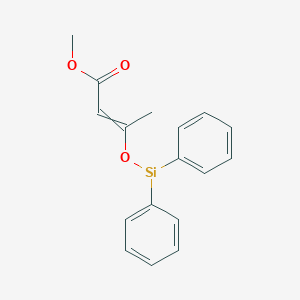


![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
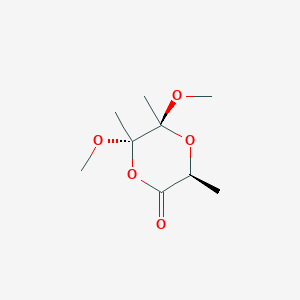
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)
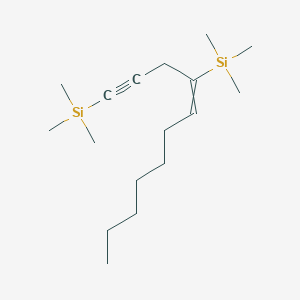
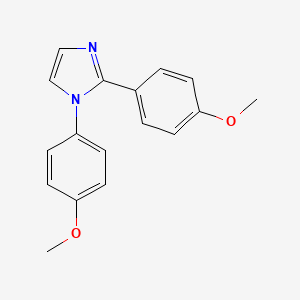

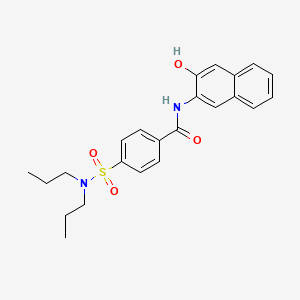

![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
